N-(4-bromo-3-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a cyclohexyl group at position 5, a pyrrole substituent at position 4, and a sulfanyl-linked acetamide moiety connected to a 4-bromo-3-methylphenyl group. The 1,2,4-triazole core is a well-established pharmacophore known for diverse biological activities, including antiviral, antifungal, and anticancer properties .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN5OS/c1-15-13-17(9-10-18(15)22)23-19(28)14-29-21-25-24-20(16-7-3-2-4-8-16)27(21)26-11-5-6-12-26/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSJKQVUQUOMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 474.4 g/mol. The structure includes a brominated aromatic ring, a triazole moiety, and a sulfur-containing functional group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24BrN5OS |
| Molecular Weight | 474.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or pathogen survival.
- Receptor Modulation : The compound could interact with cellular receptors to modulate signaling pathways.
- Pathway Interference : By influencing biochemical pathways, it may alter cellular functions related to disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including those similar to this compound. For instance, triazole compounds have demonstrated significant activity against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 1.1 to 8.4 µM against clinically relevant pathogens .
Case Studies and Research Findings
Research has shown that derivatives of triazoles exhibit diverse biological activities:
Case Study 1: Antibacterial Efficacy
A study on alkyl thio-triazole derivatives reported broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values comparable to traditional antibiotics .
Case Study 2: Antifungal Activity
Triazole derivatives have been shown to replace imidazole-based drugs due to their lower toxicity and higher selectivity for fungal cytochrome P450 enzymes . This suggests that this compound could be explored for antifungal applications.
Case Study 3: Antioxidant Properties
Research indicates that certain triazole derivatives possess significant antioxidant capabilities, which could be beneficial in treating oxidative stress-related diseases .
Comparison with Similar Compounds
Structural Comparison
The compound is compared below with structurally analogous 1,2,4-triazole derivatives (Table 1).
Key Structural Observations :
Triazole Substituents: The target compound uniquely combines a cyclohexyl group (position 5) and a pyrrole ring (position 4), whereas analogs in and feature simpler alkyl or aryl substituents. The pyrrole group may enhance π-π stacking interactions in biological targets, while the cyclohexyl group could improve lipophilicity .
Aromatic Group Variations :
- The 4-bromo-3-methylphenyl group in the target compound differs from the 4-bromophenyl group in by an additional methyl substituent at position 3. This modification may alter electronic effects (e.g., electron-withdrawing bromo vs. electron-donating methyl) and steric interactions.
- The 4-methylphenyl group in lacks halogenation, which may reduce electrophilic reactivity compared to brominated analogs.
Crystallographic and Computational Insights
- Structural Characterization: The use of SHELX and ORTEP-3 () for small-molecule crystallography is critical for resolving the conformational flexibility of the cyclohexyl and pyrrole groups.
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis typically involves sequential heterocyclic ring formation, sulfanyl group introduction, and amide coupling. Critical steps include:
- Cyclocondensation of thiosemicarbazide derivatives with cyclohexyl carbonyl precursors to form the triazole ring .
- Thiolation using Lawesson’s reagent or thiourea derivatives to introduce the sulfanyl group .
- Amide bond formation via coupling of the sulfanyl-triazole intermediate with 4-bromo-3-methylphenylacetic acid using carbodiimide-based reagents (e.g., EDC/HOBt) . Characterization relies on ¹H/¹³C NMR (to confirm substituent positions), HRMS (for molecular ion validation), and FTIR (to verify functional groups like C=O and N-H) .
Q. How is the purity and stability of this compound assessed?
- HPLC with UV detection (C18 column, acetonitrile/water gradient) quantifies purity (>95% typically required) .
- Stability is evaluated under varying pH (1–13), temperature (4–40°C), and light exposure using accelerated degradation studies. Kinetic stability parameters (e.g., t₁/₂) are calculated via Arrhenius plots .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram− bacteria and fungi) .
- Enzyme inhibition : Fluorometric assays for kinases, proteases, or cytochrome P450 isoforms (IC₅₀ calculations) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL-2018) determines absolute configuration, bond angles, and torsional strain. For example:
- Triazole ring planarity deviations (<5° from ideal geometry) .
- Intermolecular interactions (e.g., C–H⋯π, halogen bonding) influencing crystal packing . ORTEP-3 graphical interfaces visualize thermal ellipsoids and anisotropic displacement parameters .
Q. What strategies optimize synthetic yield and selectivity?
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal molar ratios (e.g., thiosemicarbazide:carbonyl precursor) and reaction times .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 h conventional) for triazole cyclization .
- Green chemistry : Solvent screening (e.g., PEG-400) minimizes byproducts and improves E-factors .
Q. How do substituent variations impact bioactivity?
SAR studies compare analogs with modified aryl (e.g., 4-fluorophenyl) or triazole substituents (e.g., methyl vs. cyclohexyl):
- CoMFA/CoMSIA models quantify steric/electronic effects on antimicrobial potency .
- Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., HIV-1 reverse transcriptase) .
Q. What advanced techniques resolve conflicting bioactivity data across studies?
- Meta-analysis : Pool data from multiple assays (e.g., MIC variability against S. aureus) using standardized protocols (CLSI guidelines) .
- Proteomics : SILAC-based profiling identifies off-target effects (e.g., unintended kinase inhibition) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
Q. Table 2. Stability Profile (pH 7.4, 25°C)
| Time (Days) | % Remaining | Major Degradants |
|---|---|---|
| 7 | 98.2 ± 0.5 | None detected |
| 30 | 92.1 ± 1.2 | Oxidized sulfanyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
